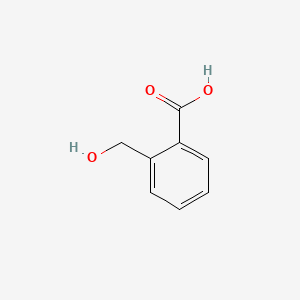

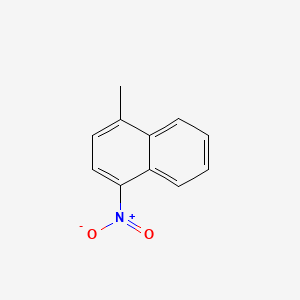

Ácido 2-(hidroximetil)benzoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido 2-hidroximetil benzoico tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como precursor para la síntesis de otros compuestos, como el cloruro de 2-(benzoyloximetil)benzoílo . En biología y medicina, sirve como un metabolito endógeno y se estudia por sus posibles actividades biológicas . Además, tiene aplicaciones industriales, incluida su utilización en la producción de productos farmacéuticos y otros productos químicos .

Mecanismo De Acción

El mecanismo de acción del ácido 2-hidroximetil benzoico implica su interacción con varios objetivos moleculares y vías. Como un metabolito endógeno, participa en los procesos metabólicos dentro del cuerpo . Sus efectos están mediados a través de su capacidad de interactuar con enzimas y otras proteínas, influyendo en las vías bioquímicas y las funciones celulares .

Análisis Bioquímico

Biochemical Properties

2-(Hydroxymethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, which facilitate the oxidation of the hydroxymethyl group to a carboxyl group. This interaction is crucial for the compound’s conversion into other metabolites. Additionally, 2-(Hydroxymethyl)benzoic acid can form hydrogen bonds with proteins, influencing their structure and function. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

2-(Hydroxymethyl)benzoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression by acting as a ligand for transcription factors, thereby affecting cellular metabolism. For instance, 2-(Hydroxymethyl)benzoic acid can enhance the expression of antioxidant enzymes, providing protection against oxidative damage . This modulation of cellular processes highlights its potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of 2-(Hydroxymethyl)benzoic acid involves its interaction with specific biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their functions. For example, it can inhibit the activity of certain oxidoreductases, leading to altered redox states within the cell. Additionally, 2-(Hydroxymethyl)benzoic acid can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Hydroxymethyl)benzoic acid can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2-(Hydroxymethyl)benzoic acid may degrade into other metabolites, which can have different biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of gene expression . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2-(Hydroxymethyl)benzoic acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and provide protective effects against oxidative stress. At high doses, it may exhibit toxic effects, such as inducing oxidative damage and disrupting cellular homeostasis. Studies have shown that there is a threshold dose beyond which the beneficial effects of 2-(Hydroxymethyl)benzoic acid are outweighed by its adverse effects . Understanding these dosage effects is crucial for determining safe and effective therapeutic applications.

Metabolic Pathways

2-(Hydroxymethyl)benzoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and oxidoreductases, leading to the formation of other metabolites. These metabolic pathways are essential for the compound’s biological activity and its potential therapeutic applications. Additionally, 2-(Hydroxymethyl)benzoic acid can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these pathways is important for elucidating the compound’s biochemical roles.

Transport and Distribution

Within cells and tissues, 2-(Hydroxymethyl)benzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions. For example, 2-(Hydroxymethyl)benzoic acid can be transported into mitochondria, where it may exert its effects on cellular metabolism . Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2-(Hydroxymethyl)benzoic acid is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2-(Hydroxymethyl)benzoic acid may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its presence in mitochondria can affect cellular respiration and energy production . Understanding the subcellular localization of 2-(Hydroxymethyl)benzoic acid is essential for elucidating its biochemical roles.

Métodos De Preparación

El ácido 2-hidroximetil benzoico puede sintetizarse a través de varios métodos. Una ruta sintética común implica la hidrólisis del 2-hidroxibenzoato de metilo (aceite de gaulteria) hirviéndolo con hidróxido de sodio acuoso. Esta reacción produce 2-hidroxibenzoato de sodio, que luego puede convertirse en ácido 2-hidroxibenzoico añadiendo ácido clorhídrico . Los métodos de producción industrial pueden implicar reacciones de hidrólisis similares u otros procesos químicos diseñados para la síntesis a gran escala.

Análisis De Reacciones Químicas

El ácido 2-hidroximetil benzoico experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Por ejemplo, puede oxidarse para formar 2-carboxibenzaldehído . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el dicromato de sodio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

El ácido 2-hidroximetil benzoico puede compararse con otros compuestos similares, como el ácido 2-hidroxibenzoico (ácido salicílico) y el 2-carboxibenzaldehído. Si bien todos estos compuestos comparten una estructura central de ácido benzoico, difieren en sus grupos funcionales y propiedades químicas. Por ejemplo, el ácido 2-hidroxibenzoico tiene un grupo hidroxilo unido directamente al anillo de benceno, mientras que el ácido 2-hidroximetil benzoico tiene un grupo hidroximetil . Estas diferencias dan como resultado una reactividad y aplicaciones únicas para cada compuesto .

Propiedades

IUPAC Name |

2-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMNPSAERQZUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210099 | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.28 mg/mL at 20 °C | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

612-20-4 | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(HYDROXYMETHYL)BENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(HYDROXYMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ3Z1IJ8O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127 - 128 °C | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable chemical property of 2-(Hydroxymethyl)benzoic acid?

A1: 2-(Hydroxymethyl)benzoic acid readily undergoes lactonization to form phthalide. This reaction, where the carboxylic acid group and the hydroxymethyl group on the same molecule react to form a cyclic ester (lactone), is a key characteristic of this compound. []

Q2: How can the reactivity of 2-(Hydroxymethyl)benzoic acid be exploited in organic synthesis?

A2: 2-(Hydroxymethyl)benzoic acid can be transformed into 2-(chloroacetoxymethyl)benzoyl chloride (CAMB-Cl). This derivative serves as a valuable protecting group for carbohydrates in synthetic chemistry, particularly for the O-protection at position 2 in glycosyl donors. []

Q3: What is the role of 2-(Hydroxymethyl)benzoic acid in the Ugi multicomponent reaction?

A3: 2-(Hydroxymethyl)benzoic acid can be used in a double Ugi four-component reaction to synthesize symmetrical and unsymmetrical bis-(β-aminoamides). It undergoes a sacrificial Mumm rearrangement, preventing the competing split-Ugi reaction and improving the reaction yield. []

Q4: Are there any known biological applications of 2-(Hydroxymethyl)benzoic acid derivatives?

A4: Yes, a 2-(Hydroxymethyl)benzoic acid derivative, 2-hydroxymethyl-benzoic acid 2'-hydroxy-tetradecyl ester, has been isolated from the fungus Talaromyces purpureogenus CFRM02. [] While specific biological activities haven't been detailed in the provided research, this finding highlights the potential for this class of compounds in biological systems.

Q5: What is the significance of 2-carboxybenzaldehyde (CBA) reductase and its relation to 2-(Hydroxymethyl)benzoic acid?

A5: 2-Carboxybenzaldehyde (CBA) reductase is an enzyme found in rat liver cytosol. It catalyzes the conversion of CBA to 2-(Hydroxymethyl)benzoic acid in the presence of NADH or NADPH. This enzyme's activity can be induced by phenobarbital, making it a useful tool for studying enzyme induction. []

Q6: How do sulphydryl substances affect 2-carboxybenzaldehyde (CBA) reductase?

A6: Research shows that sulphydryl substances, like mercaptoethanol, are crucial for maintaining the structure and activity of CBA reductase. This enzyme loses its ability to form 2-(Hydroxymethyl)benzoic acid during purification without mercaptoethanol, but this activity can be restored by adding sulphydryl compounds or bovine serum albumin. []

Q7: Has the structure of any 2-(Hydroxymethyl)benzoic acid-derived compound been confirmed by X-ray crystallography?

A7: Yes, the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirine with saccharin yields 3-dimethylamino-4,4-dimethyl-5,6-dihydro-4H-1,2,5-benzothiadiazocin-6-one-1,1-dioxide. This compound, featuring a 2-(Hydroxymethyl)benzoic acid moiety, has had its structure confirmed by X-ray crystallography. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)